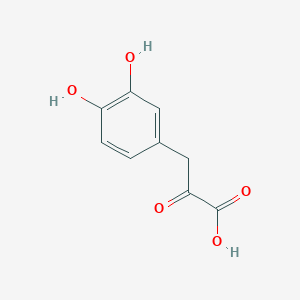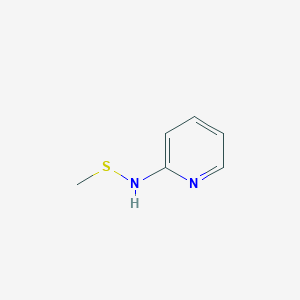
N-(Methylsulfanyl)-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methylsulfanyl)-2-pyridinamine, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It is a small molecule that has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of N-(Methylsulfanyl)-2-pyridinamine involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histone proteins. This alteration in histone acetylation can lead to changes in gene expression, which can ultimately result in cell cycle arrest, apoptosis, and differentiation. In addition to histone proteins, HDAC enzymes also deacetylate non-histone proteins, including transcription factors, chaperone proteins, and cytoskeletal proteins. The inhibition of HDAC enzymes by N-(Methylsulfanyl)-2-pyridinamine can also lead to the acetylation of these non-histone proteins, which can further alter gene expression and cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(Methylsulfanyl)-2-pyridinamine are primarily related to its inhibition of HDAC enzymes. The accumulation of acetylated histone proteins can lead to changes in gene expression, which can ultimately result in cell cycle arrest, apoptosis, and differentiation. In addition to its effects on histone proteins, N-(Methylsulfanyl)-2-pyridinamine can also alter the acetylation status of non-histone proteins, which can further impact cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(Methylsulfanyl)-2-pyridinamine in lab experiments is its specificity for HDAC enzymes. Unlike other HDAC inhibitors, N-(Methylsulfanyl)-2-pyridinamine selectively inhibits class I HDAC enzymes, which are primarily responsible for the deacetylation of histone proteins. This specificity can reduce off-target effects and increase the likelihood of achieving the desired therapeutic effect.
One limitation of using N-(Methylsulfanyl)-2-pyridinamine in lab experiments is its potential toxicity. HDAC inhibitors have been shown to have toxic effects on normal cells, and N-(Methylsulfanyl)-2-pyridinamine is no exception. In addition, the use of HDAC inhibitors in cancer therapy can lead to the development of drug resistance, which can limit their effectiveness over time.
Orientations Futures
For research on N-(Methylsulfanyl)-2-pyridinamine include the development of combination therapies, more selective HDAC inhibitors, and the study of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of N-(Methylsulfanyl)-2-pyridinamine involves the reaction of 2-chloro-5-nitropyridine with thioacetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to yield N-(Methylsulfanyl)-2-pyridinamine. The overall yield of the synthesis is approximately 30% (1).
Applications De Recherche Scientifique
N-(Methylsulfanyl)-2-pyridinamine has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells (2). N-(Methylsulfanyl)-2-pyridinamine works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation plays a critical role in the regulation of gene expression, and HDAC inhibitors such as N-(Methylsulfanyl)-2-pyridinamine can alter the expression of genes involved in cell cycle arrest, apoptosis, and differentiation.
In addition to cancer, N-(Methylsulfanyl)-2-pyridinamine has also been studied for its potential therapeutic applications in inflammation and neurological disorders. In animal models of inflammatory bowel disease, N-(Methylsulfanyl)-2-pyridinamine has been shown to reduce inflammation and improve gut barrier function (3). In animal models of Alzheimer's disease, N-(Methylsulfanyl)-2-pyridinamine has been shown to improve cognitive function and reduce amyloid beta accumulation (4).
Propriétés
Numéro CAS |
103375-66-2 |
|---|---|
Nom du produit |
N-(Methylsulfanyl)-2-pyridinamine |
Formule moléculaire |
C6H8N2S |
Poids moléculaire |
140.21 g/mol |
Nom IUPAC |
N-methylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C6H8N2S/c1-9-8-6-4-2-3-5-7-6/h2-5H,1H3,(H,7,8) |
Clé InChI |
ZOKSCXZVEPICQL-UHFFFAOYSA-N |
SMILES |
CSNC1=CC=CC=N1 |
SMILES canonique |
CSNC1=CC=CC=N1 |
Synonymes |
Methanesulfenamide, N-2-pyridinyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



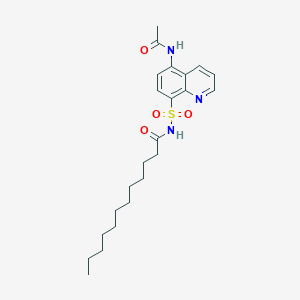
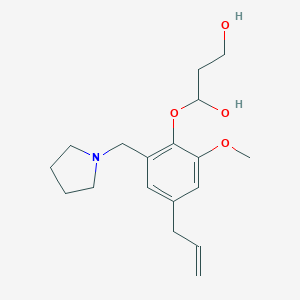

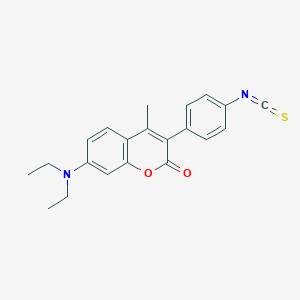
![1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B34247.png)
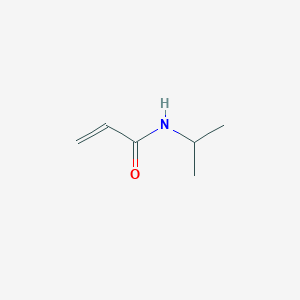
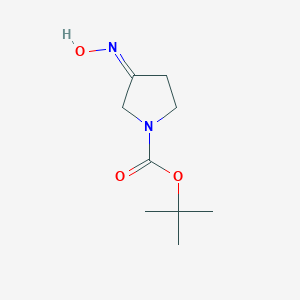

![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)
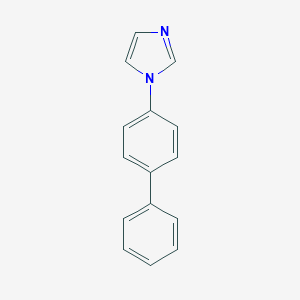
![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)
![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)
